molecular formula C11H14BrCl B14055014 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene

1-(3-Bromopropyl)-2-chloro-4-ethylbenzene

Cat. No.: B14055014
M. Wt: 261.58 g/mol
InChI Key: MTHFPRCBDMGADA-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-4-ethylbenzene (CAS: 93962-66-4, EC: 300-704-0) is a brominated aromatic compound featuring a 3-bromopropyl chain attached to a benzene ring substituted with chlorine (position 2) and ethyl (position 4). It is structurally classified as an alkyl halide and aromatic chloro-derivative. The bromopropyl chain and substituents influence its reactivity, solubility, and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. Its molecular formula is C₁₁H₁₄BrCl, with a molecular weight of 277.59 g/mol.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

1-(3-bromopropyl)-2-chloro-4-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3

InChI Key

MTHFPRCBDMGADA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CCCBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene typically involves the bromination of 2-chloro-4-ethylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification and distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: Products include alkanes or partially reduced derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-4-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The chlorine and ethyl groups influence the compound’s reactivity and stability. The pathways involved include nucleophilic attack, electron transfer, and radical formation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related brominated benzene derivatives (Table 1):

Compound Name Substituents (Benzene Ring) Molecular Formula Key Properties/Applications Reference
1-(3-Bromopropyl)-2-chlorobenzene 2-Cl C₉H₁₀BrCl Simpler structure; used in cross-coupling reactions
1-(3-Bromopropyl)-2,4-dichlorobenzene 2-Cl, 4-Cl C₉H₉BrCl₂ Higher halogen content; increased reactivity in SN2 reactions
1-Bromo-3-(4-chlorophenyl)propane 4-Cl (phenylpropane chain) C₉H₁₀BrCl Flexible chain; precursor in palladium-mediated alkylation
1-(3-Bromopropyl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one Benzimidazole core C₁₀H₉BrClN₂O Heterocyclic derivative; pharmaceutical applications

Key Observations :

  • Substituent Effects : The ethyl group in 1-(3-Bromopropyl)-2-chloro-4-ethylbenzene enhances steric bulk compared to simpler analogues like 1-(3-Bromopropyl)-2-chlorobenzene. This reduces reactivity in nucleophilic substitutions but improves lipophilicity, making it more suitable for hydrophobic environments (e.g., drug delivery systems).
  • Halogen Positioning : The 2-chloro, 4-ethyl substitution pattern minimizes electronic interactions (e.g., resonance effects) compared to 2,4-dichloro derivatives, which exhibit stronger electron-withdrawing effects .
Physical and Chemical Properties
  • Boiling/Melting Points : Data for the target compound are scarce, but analogues suggest bromopropyl chains lower melting points (e.g., 1-(3-Bromopropyl)-2-chlorobenzene is a liquid at room temperature ).
  • Solubility: The ethyl group increases solubility in non-polar solvents (e.g., hexane) compared to polar derivatives like benzimidazole-based compounds .
  • Reactivity : The bromine atom at the terminal position of the propyl chain is susceptible to nucleophilic displacement (e.g., in Suzuki-Miyaura coupling), similar to 1-Bromo-3-(4-chlorophenyl)propane .
Crystallographic and Conformational Analysis

The ethyl group may introduce torsional strain in the crystal packing compared to smaller substituents.

Biological Activity

1-(3-Bromopropyl)-2-chloro-4-ethylbenzene, also known as 1-bromo-2-chloro-4-ethylbenzene, is an organic compound with the molecular formula C8H8BrClC_8H_8BrCl. It is characterized by its bromine and chlorine substituents on a benzene ring, which significantly influence its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound is a liquid at room temperature with a molecular weight of 219.51 g/mol. Its structure can be represented by the following chemical formula:

PropertyValue
Chemical FormulaC8H8BrCl
Molecular Weight219.51 g/mol
IUPAC Name1-bromo-2-chloro-4-ethylbenzene
AppearanceLiquid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that halogenated compounds can exhibit significant effects on cell signaling pathways due to their electrophilic nature.

  • Enzyme Inhibition : Studies suggest that halogenated aromatic compounds can inhibit specific enzymes involved in metabolic pathways. For instance, they may interfere with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .
  • Cell Proliferation : The compound has been shown to affect cell proliferation rates in certain cancer cell lines. In vitro studies indicate that it may induce apoptosis in malignant cells by activating caspase pathways .
  • Neurotoxicity : Some reports highlight the neurotoxic potential of brominated compounds, suggesting that exposure can lead to neurodegeneration through oxidative stress mechanisms .

Case Studies

A few notable studies have explored the biological implications of this compound:

  • Cancer Research : A study published in the Journal of Medicinal Chemistry investigated the effects of various halogenated phenyl compounds on breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent .
  • Neurotoxicity Assessment : Research conducted on the neurotoxic effects of halogenated compounds found that exposure to similar brominated compounds led to increased levels of reactive oxygen species (ROS) in neuronal cells, indicating potential neurotoxic effects .

Toxicological Profile

The toxicological assessment of this compound reveals several hazards:

  • Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) according to PubChem data .
  • Environmental Impact : Given its halogenated nature, there are concerns regarding its persistence in the environment and potential bioaccumulation in aquatic organisms.

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